(1-ethyl-1H-benzimidazol-2-yl)acetonitrile
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Overview
Description
(1-ethyl-1H-benzimidazol-2-yl)acetonitrile is a heterocyclic compound that features a benzimidazole ring fused with an acetonitrile group
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They have shown promising results in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For example, some benzimidazole derivatives have been found to inhibit key enzymes or disrupt essential biochemical processes in pathogens, leading to their antimicrobial or antiparasitic effects .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to inhibit DNA synthesis or disrupt microtubule formation, affecting cell division and growth .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structures .
Result of Action
Benzimidazole derivatives have been found to have a variety of effects at the molecular and cellular level, such as inhibiting cell growth, inducing cell death, or disrupting key cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile typically involves the condensation of 1-ethyl-1H-benzimidazole with acetonitrile. One common method includes the reaction of 1-ethyl-1H-benzimidazole with cyanogen bromide in an acetonitrile solution . This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and optimized reaction parameters ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-benzimidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as (1-ethyl-1H-benzimidazol-2-yl)methanol.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(1-ethyl-1H-benzimidazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and potential use in drug development.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, known for its broad range of biological activities.
2-(1H-benzimidazol-2-yl)acetonitrile: A closely related compound with similar chemical properties and applications.
1-ethyl-1H-benzimidazole: Another derivative with comparable biological activities but lacking the acetonitrile group.
Uniqueness
This compound stands out due to the presence of the acetonitrile group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This unique structural feature also contributes to its diverse range of applications in scientific research and industry .
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKZNSKYLAQXJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25184-09-2 |
Source
|
Record name | 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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